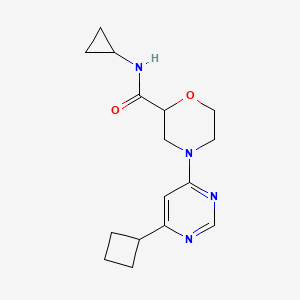![molecular formula C15H17N5O2 B15120118 4-{[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B15120118.png)
4-{[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a pyridine ring, a pyrimidine ring, and an azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Formation of the Azetidine Ring: The azetidine ring is often formed through cyclization reactions involving β-amino alcohols or β-amino acids.
Coupling Reactions: The pyridine ring is introduced through coupling reactions, such as Suzuki or Heck coupling, involving halogenated pyridines and appropriate boronic acids or alkenes.
Final Assembly: The final compound is assembled through nucleophilic substitution or condensation reactions, where the azetidine and pyrimidine rings are linked to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-{[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-{[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-{[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4,6-Dimethylpyrimidine: A simpler compound with a pyrimidine ring, used in various chemical syntheses.
Azetidine-3-carboxamide: Contains the azetidine ring and is used in medicinal chemistry.
Pyridine-2-carboxamide: A simpler pyridine derivative with applications in pharmaceuticals.
Uniqueness
4-{[1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its combination of three distinct ring systems (pyridine, pyrimidine, and azetidine) and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific fields.
特性
分子式 |
C15H17N5O2 |
|---|---|
分子量 |
299.33 g/mol |
IUPAC名 |
4-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide |
InChI |
InChI=1S/C15H17N5O2/c1-9-10(2)18-8-19-15(9)20-6-12(7-20)22-11-3-4-17-13(5-11)14(16)21/h3-5,8,12H,6-7H2,1-2H3,(H2,16,21) |
InChIキー |
TXHFFYDVSXCICO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN=C1N2CC(C2)OC3=CC(=NC=C3)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B15120037.png)
![Cyclohexanol, 4-[(5-bromo-3-fluoro-2-pyridinyl)amino]-](/img/structure/B15120044.png)
![1-(Cyclopropanesulfonyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B15120051.png)
![6-fluoro-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline](/img/structure/B15120057.png)
![6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N,N-dimethylpyridazin-3-amine](/img/structure/B15120058.png)
![N-cyclopropyl-4-[(3-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15120066.png)
![2-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B15120076.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B15120079.png)
![4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15120082.png)
![5-Chloro-6-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15120090.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B15120096.png)
![4,6-dimethyl-2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15120104.png)
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B15120106.png)

